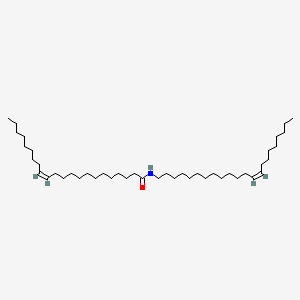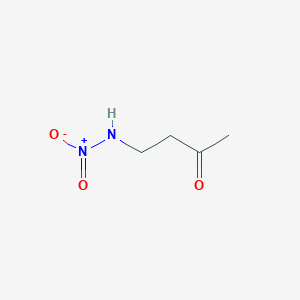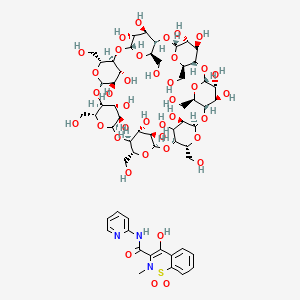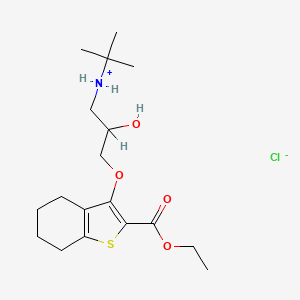
Erucyl erucamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erucyl erucamide, also known as erucamide, is a primary fatty amide derived from erucic acid. It is widely used in the plastic manufacturing industry as a slip additive due to its excellent lubricating properties. Erucamide is known for its high melting point and thermal stability, making it a valuable compound in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erucyl erucamide is typically synthesized through the ammonolysis of erucic acid. One common method involves reacting erucic acid with ammonia in the presence of a catalyst. For instance, a circulation reactor can be used where erucic acid and ammonia are introduced, and the reaction is catalyzed to produce erucamide . Another method involves the use of lipase-catalyzed synthesis, where erucic acid reacts with urea in an organic solvent medium, such as tert-butyl alcohol, to produce erucamide .
Industrial Production Methods: In industrial settings, erucamide is produced using high-pressure ammonia and erucic acid in a circulation reactor. This method offers advantages such as simple structure, recyclable ammonia, high raw material molar ratio, convenient operation, low energy consumption, and high erucamide yield .
Analyse Des Réactions Chimiques
Types of Reactions: Erucyl erucamide undergoes various chemical reactions, including:
Ammonolysis: Reaction with ammonia to form erucamide.
Hydrogenation: Conversion of erucic acid to behenic acid, which can then be used to produce erucamide.
Common Reagents and Conditions:
Ammonia: Used in the ammonolysis reaction.
Urea: Used in lipase-catalyzed synthesis.
Catalysts: Such as Candida antarctica lipase (Novozym 435) for enzymatic reactions.
Major Products:
Erucamide: The primary product formed from the ammonolysis of erucic acid.
Behenic Acid: Formed through hydrogenation of erucic acid.
Applications De Recherche Scientifique
Erucyl erucamide has a wide range of applications in scientific research, including:
Mécanisme D'action
Erucyl erucamide exerts its effects through several mechanisms:
Cholinergic Pathways: Modulates cholinergic signaling molecules associated with memory, leading to enhanced cognitive function in animal models.
Molecular Targets: Interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, and has anti-inflammatory, antioxidant, and anti-tumor properties.
Comparaison Avec Des Composés Similaires
Oleamide: Another fatty acid amide used as a lubricant in the plastic industry.
Behenamide: Derived from behenic acid, used in similar applications as erucamide.
Uniqueness: Erucyl erucamide is unique due to its higher melting point and thermal stability compared to other fatty acid amides like oleamide. This makes it particularly valuable in high-temperature industrial applications .
Propriétés
Numéro CAS |
87075-61-4 |
|---|---|
Formule moléculaire |
C44H85NO |
Poids moléculaire |
644.2 g/mol |
Nom IUPAC |
(Z)-N-[(Z)-docos-13-enyl]docos-13-enamide |
InChI |
InChI=1S/C44H85NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3,(H,45,46)/b19-17-,20-18- |
Clé InChI |
ABCFHTQGKNXCHE-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
